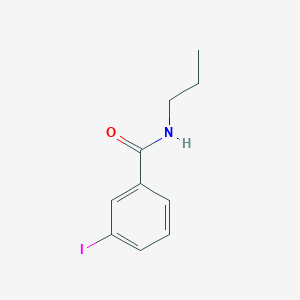

3-iodo-N-propylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

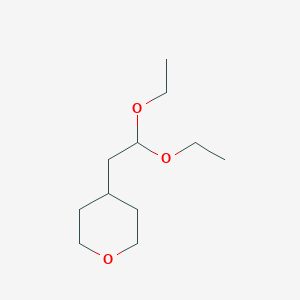

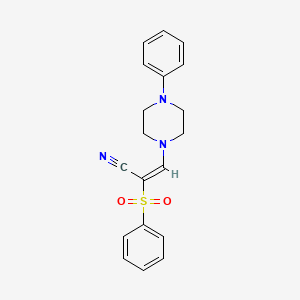

3-Iodo-N-propylbenzamide is a chemical compound with the CAS Number: 349117-88-0 . It has a molecular weight of 289.12 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12INO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 289.12 . The compound should be stored in a refrigerated environment .Scientific Research Applications

1. Cancer Imaging and Treatment

One of the primary applications of iodobenzamide derivatives is in the field of cancer diagnosis and treatment. For instance, studies have shown that compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) can effectively visualize primary breast tumors in humans in vivo. The tumor accumulation of these benzamides is based on their preferential binding to sigma receptors, which are overexpressed in breast cancer cells. This makes such compounds potentially valuable in developing non-invasive techniques for assessing tumor proliferation (Caveliers et al., 2002).

2. Crystal Engineering

Compounds related to 3-iodo-N-propylbenzamide are instrumental in crystal engineering, particularly in forming molecular tapes and frameworks through hydrogen and halogen bonding. For example, studies involving 4-nitrobenzamide·4-iodobenzamide have shown the formation of amide dimer tapes and iodo⋯nitro interactions, crucial for designing crystalline structures with specific properties (Saha et al., 2005).

3. Ischemic Injury Treatment

Research on compounds like 3-aminobenzamide, a derivative of this compound, has shown promising results in treating ischemic injuries. In a study focusing on retinal ischemia-reperfusion injury, it was found that administering 3-aminobenzamide within a specific time window significantly ameliorated the injury, suggesting a potential therapeutic application in conditions involving ischemic damage (Chiang & Lam, 2000).

4. Melanoma Imaging

Certain radioiodinated N-(dialkylaminoalkyl)benzamides, closely related to this compound, have been explored for melanoma imaging. These compounds exhibit high melanoma uptake and tissue selectivity, offering significant potential for imaging and potentially treating melanoma metastases (Eisenhut et al., 2000).

5. Organic Synthesis and Catalysis

Iodo-N-propylbenzamide derivatives are also valuable in organic synthesis and catalysis. For example, studies have shown that these compounds can be efficiently used in palladium-catalyzed amino carbonylation reactions, leading to the formation of dicarboxamides, which are essential intermediates in synthesizing various organic molecules (Carrilho et al., 2015).

properties

IUPAC Name |

3-iodo-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOVLGURVMUCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(dibenzylamino)methyl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792215.png)

![N-benzyl-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2792217.png)

![4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2792219.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2792223.png)

![2-[2-(3-Hydroxy-propyl)-benzoimidazol-1-yl]-N-isopropyl-N-phenyl-acetamide](/img/structure/B2792224.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)